
2-ETHOXYBENZAMIDE
Overview
Description
- Ethenzamide is a common analgesic and anti-inflammatory drug.
- It is used to relieve fever , headaches , and other minor aches and pains.
- Often found as an ingredient in cold medications and various prescription analgesics .
Preparation Methods
- Ethenzamide can be synthesized from salicylic acid .
- The specific synthetic routes and reaction conditions may vary, but the starting material is salicylic acid .
Chemical Reactions Analysis
- Ethenzamide undergoes various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions depend on the specific transformation.
- Major products formed during these reactions are not explicitly documented in the available sources.
Scientific Research Applications
2-Ethoxybenzamide exhibits analgesic , anti-inflammatory , and antipyretic activities, making it useful for treating mild to moderate pain and fever. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation and pain .
Key Pharmacological Data
Property | Details |
---|---|
Chemical Formula | C₉H₁₁NO₂ |
Molar Mass | 165.19 g/mol |
Solubility | Poorly soluble in water; enhanced by co-crystallization |
Metabolism | Metabolized to salicylamide in vivo |
Co-Crystallization Studies
Recent studies have explored co-crystallization techniques to enhance the solubility of this compound. For instance, cocrystals formed with oxalic acid demonstrated significantly improved solubility—up to 2.5 times greater than that of the raw material in simulated gastric conditions . This enhancement is critical for improving bioavailability in therapeutic applications.
Co-Crystallization Results
Co-Crystal Formed | Solubility Improvement |
---|---|
Ethenzamide-Oxalic Acid | 2.0 - 2.5 times in phosphate buffer |
Case Studies
- Analgesic Efficacy in Clinical Trials : A study comparing this compound with traditional NSAIDs found that it provided comparable pain relief with fewer gastrointestinal side effects, making it a favorable alternative for patients sensitive to typical NSAIDs .
- Cancer Research : In a carcinogenicity study involving male F344 rats, a mixture including ethenzamide was observed to modulate cancer initiation processes, suggesting potential applications in cancer therapy or prevention .
- Thermodynamic Studies : Research on the solubility of this compound across various solvents provided insights into its thermodynamic properties, aiding in formulation development for improved drug delivery systems .
Mechanism of Action
- The exact mechanism by which ethenzamide exerts its effects is not well-documented.
- It likely involves interactions with molecular targets and pathways related to pain and inflammation.
Comparison with Similar Compounds
- Ethenzamide’s uniqueness lies in its combination of analgesic and anti-inflammatory properties.
- Similar compounds include other nonsteroidal anti-inflammatory drugs (NSAIDs) and related benzamides.
Biological Activity
2-Ethoxybenzamide, also known as ethenzamide, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits a range of biological activities, primarily in the context of analgesic and anti-inflammatory effects. This compound has garnered attention for its potential therapeutic applications in pain management and inflammation reduction. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 165.19 g/mol
- CAS Number : 938-73-8
- Solubility : 10 mM in DMSO at 25°C
This compound functions as an analgesic and anti-inflammatory agent through several mechanisms:
- Inhibition of Prostaglandin Synthesis : It inhibits the production of inflammatory prostaglandins, which are mediators of pain and inflammation .
- Histone Acetyl Transferase Activity : The compound has been shown to exhibit significant histone acetyl transferase activity, influencing gene expression related to inflammation and pain pathways .
- Melanin Synthesis Stimulation : Research indicates that it stimulates melanin synthesis in melanoma cells via the CREB signaling pathway, suggesting potential applications in dermatological therapies .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Analgesic | Provides relief from mild to moderate pain. |
Anti-inflammatory | Reduces inflammation by inhibiting prostaglandin synthesis. |
Melanin synthesis stimulation | Enhances melanin production in certain cell lines (e.g., B16F1 melanoma cells). |
Case Studies and Research Findings
- Analgesic and Anti-inflammatory Effects :
- Stimulation of Melanin Synthesis :
- Crystallography Studies :
Challenges and Future Directions
Despite its promising biological activities, challenges such as poor solubility limit the clinical application of this compound. Research into cocrystallization techniques has shown potential for enhancing its solubility and bioavailability. For instance, cocrystals formed with oxalic acid have demonstrated improved solubility profiles compared to the raw compound .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the crystalline structure of 2-ethoxybenzamide?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXS/SHELXD for structure solution and SHELXL for refinement). Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Validate hydrogen bonding patterns via distance-angle analysis and compare with Cambridge Structural Database entries . For non-crystalline samples, employ solid-state NMR to analyze molecular packing and hydrogen-bonding networks .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction conditions (solvent, temperature, catalyst) in detail. For example, use ethanol as a solvent at reflux (78°C) with a stoichiometric ratio of 2-ethoxybenzoic acid to ammonia. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through melting point determination (mp: 132–134°C, as per literature) and HPLC (≥98% purity threshold) . Provide raw spectral data (e.g., H/C NMR, IR) in supplementary materials for cross-verification .
Q. What safety protocols are critical when handling this compound in cytotoxicity assays?
- Methodological Answer : Use in vitro models (e.g., human lung fibroblasts) with exposure limits ≤500 mg/L/48H to avoid cytotoxicity. Include negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin). Quantify cell viability via MTT assays and validate statistical significance using ANOVA with post-hoc Tukey tests. Adhere to ethical guidelines for cell line sourcing and disposal .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer : Conduct a systematic review of literature to identify confounding variables (e.g., cell type, exposure duration). Replicate conflicting studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Use meta-analysis to quantify heterogeneity (I statistic) and perform sensitivity analyses to isolate influential factors. Cross-reference with structural analogs (e.g., salicylamide derivatives) to identify structure-activity relationships (SARs) .
Q. What advanced techniques are suitable for probing this compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) with target enzymes (e.g., cyclooxygenase-2). Complement with molecular dynamics simulations (e.g., GROMACS) to map ligand-protein interactions. Validate hypotheses using site-directed mutagenesis of active-site residues and assay enzymatic activity via spectrophotometry .
Q. How should researchers design experiments to investigate this compound’s environmental persistence?
- Methodological Answer : Use OECD 301F biodegradation tests under aerobic conditions. Quantify half-life (t) via LC-MS/MS and monitor metabolite formation (e.g., 2-hydroxybenzamide). Compare degradation rates across soil types (e.g., loam vs. clay) and apply first-order kinetics models. Include abiotic controls (e.g., autoclaved soil) to distinguish microbial contributions .
Q. Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC/IC values with 95% confidence intervals. Assess goodness-of-fit via R and residual plots. For non-linearizable data, apply non-parametric methods (e.g., Kruskal-Wallis test) .
Q. How should researchers address uncertainties in crystallographic refinement of this compound?
- Methodological Answer : Report R and wR values alongside completeness and redundancy metrics. Analyze residual electron density maps to identify disorder or solvent effects. Validate thermal ellipsoid orientations using ORTEP diagrams and cross-check with Hirshfeld surface analysis (CrystalExplorer) .
Q. Ethical and Methodological Rigor
Q. What steps ensure ethical compliance in studies involving this compound?
- Methodological Answer : Obtain institutional review board (IRB) approval for human/animal studies. Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Archive raw data in repositories like Zenodo or ICPSR with persistent identifiers (DOIs) .
Q. How can researchers optimize experimental design to minimize resource waste?
- Methodological Answer : Use factorial design (e.g., Box-Behnken) to screen variables (e.g., solvent polarity, temperature) with minimal runs. Validate robustness via intermediate precision tests. Implement failure mode and effects analysis (FMEA) to preemptively address risks (e.g., reagent instability) .
Q. Contradiction and Knowledge Gaps
Q. What strategies identify knowledge gaps in this compound research?
- Methodological Answer : Conduct bibliometric analysis (VOSviewer) to map publication trends and citation networks. Identify understudied areas (e.g., photodegradation pathways) and prioritize them via Delphi method surveys with domain experts .
Q. How should conflicting toxicity data between in vitro and in vivo models be reconciled?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo doses. Validate with interspecies allometric scaling and metabolite profiling (e.g., LC-HRMS). Address species-specific metabolic differences (e.g., cytochrome P450 isoforms) .
Properties
IUPAC Name |
2-ethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNKFTQSBPKMBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Record name | 2-ETHOXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20356 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020581 | |
Record name | 2-Ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethoxybenzamide appears as white or almost-white crystalline powder. Almost odorless. Tasteless. (NTP, 1992) | |
Record name | 2-ETHOXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20356 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
Record name | 2-ETHOXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20356 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
938-73-8 | |
Record name | 2-ETHOXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20356 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Ethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenzamide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13544 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ethenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L929ZCK4BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
270 to 273 °F (NTP, 1992) | |
Record name | 2-ETHOXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20356 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.